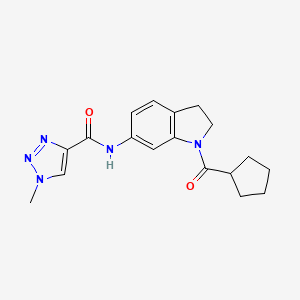
N-(1-(ciclopentanocarbonil)indolin-6-il)-1-metil-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los ensayos de acoplamiento proporcionaron información sobre las relaciones estructura-actividad en comparación con donepezilo .
- Benchchem ofrece un compuesto relacionado, N-(1-(ciclopentanocarbonil)indolin-6-il)propan-1-sulfonamida (CAS No. 1058384-52-3), que puede tener aplicaciones distintas.
- Otro compuesto, N-(1-(ciclopropanocarbonil)indolin-6-il)picolinamida (CAS No. 1206985-33-2), comparte características estructurales y podría ser relevante para futuras investigaciones.
Investigación de la enfermedad de Alzheimer
Propiedades anticancerígenas
Derivados de sulfonamida
Otros análogos
Actividad Biológica
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various studies and findings related to its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant experimental data.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives , characterized by the presence of a 1,2,3-triazole ring fused with an indoline structure. The structural complexity suggests potential interactions with various biological targets.
Molecular Formula: C_{15}H_{16}N_{4}O_{2}
Molecular Weight: 288.32 g/mol
Research indicates that compounds containing the 1,2,3-triazole moiety often exhibit a range of biological activities through several mechanisms:
- Inhibition of Enzymatic Activity: Triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Anticancer Properties: Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to disrupted cell division and apoptosis in cancer cells. For instance, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines .
Anticancer Activity
A critical aspect of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is its anticancer potential. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | H460 (lung cancer) | 6.06 | Induces apoptosis and ROS generation |
| Related triazole derivatives | Various | 0.21 - 22.79 | Inhibits tubulin polymerization |
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Triazole derivatives are known for their ability to mitigate oxidative stress and inflammation in neuronal cells, contributing to cognitive function improvement .
Case Studies and Experimental Findings
A study evaluated the effects of several triazole hybrids on cancer cell lines. Among these, a derivative similar to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited promising results:
"The compound significantly induced apoptosis in H460 cells and increased reactive oxygen species (ROS) levels" .
Furthermore, the investigation into the structure–activity relationship (SAR) revealed that modifications on the triazole ring could enhance biological efficacy, suggesting avenues for further optimization.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-11-15(20-21-22)17(24)19-14-7-6-12-8-9-23(16(12)10-14)18(25)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAMOKDTPDWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














